molecular formula C6H9NO2 B3016322 2-Hydroxy-2-(oxolan-3-yl)acetonitrile CAS No. 1155915-36-8

2-Hydroxy-2-(oxolan-3-yl)acetonitrile

Cat. No.: B3016322
CAS No.: 1155915-36-8
M. Wt: 127.143
InChI Key: VCRKYUBLJVLAQI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oxolan-3-yl)acetonitrile is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • 2-Hydroxy-2-(oxolan-3-yl)acetonitrile and related compounds have been used in various synthetic routes. For example, a series of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles was prepared using a Michael addition-elimination reaction, showcasing the compound's utility in synthesizing naphthoquinone derivatives (Villemin et al., 2010).
  • It has been instrumental in the study of base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, leading to insights into reactivity and molecular transformations (Aksenov et al., 2022).

Chemical Reactions and Mechanisms

  • The compound plays a role in understanding the kinetics and mechanisms of various chemical reactions, such as the study of tetrahedral intermediates and the effect of chloro-substituents on the breakdown of hemiorthoesters (Capon & Dosunmu, 1984).
  • In the context of solvolysis reactions, this compound contributes to the understanding of nucleophilic addition and carbocation behavior in acetonitrile solutions (Jia et al., 2002).

Applications in Organic Synthesis

  • It is utilized in the one-pot synthesis of complex organic structures such as pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating its role in facilitating efficient organic synthesis processes (Cho et al., 2003).
  • The compound has been used in the synthesis of 1-acyl-1-methoxycarbonyloxiranes and 1-acyl-1-cyanooxiranes, further exemplifying its versatility in organic chemistry (Foucaud & Rouillé, 1990).

Novel Chemical Methodologies

  • This compound has been used in developing new methodologies, like in the one-pot approach towards 2-(3-oxoindolin-2-yl)acetonitriles, which involves base-assisted aldol reactions (Aksenov et al., 2022).
  • Its involvement in the synthesis and fluorescence imaging applications of 1,3,4-oxadiazole-based chemosensors showcases its role in developing new diagnostic and imaging techniques (Zhou et al., 2012).

Exploration in Endophytic Fungi

  • The compound has been found in endophytic fungi, contributing to the understanding of bioactive secondary metabolites and their potential applications (Chapla et al., 2014).

Contributions to Fuel Cell Technology

  • It is relevant in the study of acetonitrile poisoning of platinum cathodes in proton exchange membrane fuel cells, helping to understand and mitigate fuel cell performance issues (Reshetenko & St-Pierre, 2015).

Properties

IUPAC Name

2-hydroxy-2-(oxolan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKYUBLJVLAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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